Cas no 2375652-85-8 (4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde)

4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde
- 2375652-85-8
- 4-[3,8-bis[2-(4-aminophenyl)ethynyl]-6-(4-formylphenyl)pyren-1-yl]benzaldehyde
- F75068
- 4-{3,8-bis[2-(4-aminophenyl)ethynyl]-6-(4-formylphenyl)pyren-1-yl}benzaldehyde
- CS-0379328
-
- インチ: 1S/C46H28N2O2/c47-37-17-7-29(8-18-37)1-15-35-25-43(33-11-3-31(27-49)4-12-33)41-24-22-40-36(16-2-30-9-19-38(48)20-10-30)26-44(34-13-5-32(28-50)6-14-34)42-23-21-39(35)45(41)46(40)42/h3-14,17-28H,47-48H2
- InChIKey: OXDAYNBBJNBQKV-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC(=CC=1)C1=CC(C#CC2C=CC(=CC=2)N)=C2C=CC3=C(C4C=CC(C=O)=CC=4)C=C(C#CC4C=CC(=CC=4)N)C4=CC=C1C2=C34
計算された属性
- せいみつぶんしりょう: 640.215078140g/mol
- どういたいしつりょう: 640.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 50
- 回転可能化学結合数: 8
- 複雑さ: 1210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.2
- 疎水性パラメータ計算基準値(XlogP): 9.9
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1351774-1g |
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |
2375652-85-8 | 97% | 1g |
$538.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449998-100mg |
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |
2375652-85-8 | 97% | 100mg |
¥681.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449998-1g |
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |
2375652-85-8 | 97% | 1g |
¥2496.00 | 2023-11-21 | |
Aaron | AR01WTPX-1g |
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |
2375652-85-8 | 97% | 1g |
$492.00 | 2025-02-12 | |
Aaron | AR01WTPX-100mg |
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |
2375652-85-8 | 97% | 100mg |
$107.00 | 2025-02-12 | |
1PlusChem | 1P01WTHL-1g |
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |
2375652-85-8 | 97% | 1g |
$444.00 | 2024-05-23 | |
eNovation Chemicals LLC | Y1229281-1g |
4,4'-(3,8-bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |
2375652-85-8 | 95% | 1g |
$510 | 2025-02-25 | |
eNovation Chemicals LLC | Y1229281-1g |
4,4'-(3,8-bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |
2375652-85-8 | 95% | 1g |
$510 | 2025-03-01 | |
Ambeed | A1351774-250mg |
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |
2375652-85-8 | 97% | 250mg |
$200.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1449998-250mg |
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde |
2375652-85-8 | 97% | 250mg |
¥925.00 | 2023-11-21 |
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde 関連文献
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehydeに関する追加情報
Introduction to 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde (CAS No. 2375652-85-8) in Modern Chemical and Biomedical Research
The compound 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde, identified by the CAS number 2375652-85-8, represents a fascinating molecule with significant potential in the realms of chemical synthesis and biomedical applications. Its intricate structure, featuring a pyrene core linked through a bisbenzaldehyde moiety and terminated with ethynylphenyl groups, positions it as a versatile building block for advanced materials and drug-like molecules.
At the heart of this compound's utility lies its extended π-conjugation system, derived from the pyrene and benzaldehyde units. This system not only imparts exceptional photophysical properties but also serves as a scaffold for further functionalization. The presence of amino groups at the ethynylphenyl termini further enhances its reactivity, enabling conjugation with a wide array of biomolecules and therapeutic agents. Such features make it an attractive candidate for applications in photodynamic therapy (PDT), fluorescence imaging, and the development of novel organic semiconductors.
Recent advancements in synthetic chemistry have refined methodologies for constructing complex molecules like 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde, leveraging techniques such as Sonogashira coupling to establish carbon-carbon triple bonds with high precision. These developments have opened new avenues for creating derivatives with tailored properties, such as tunable emission wavelengths or enhanced biocompatibility. The compound's ability to undergo selective modifications while maintaining its core structure has garnered attention from researchers exploring its role in molecular recognition and catalysis.
In the biomedical context, the photophysical characteristics of this molecule have been exploited in innovative therapeutic strategies. For instance, studies have demonstrated its efficacy as a photosensitizer when combined with specific wavelengths of light to induce oxidative stress in targeted cells. This approach holds promise for treating localized malignancies and infectious diseases without systemic toxicity. Additionally, its fluorescence properties make it an excellent probe for cellular imaging, allowing researchers to visualize biological processes with high sensitivity and resolution.
The synthesis of 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde involves multi-step reactions that showcase the synergy between organic synthesis and materials science. The introduction of ethynyl groups via cross-coupling reactions not only expands the molecular architecture but also facilitates interactions with transition metals used in catalysis. This duality underscores the compound's versatility as both a synthetic intermediate and an end-use material.
Emerging research also highlights its potential in energy storage applications. The extended π-system and electron-deficient benzaldehyde moieties contribute to its function as an electron acceptor in organic photovoltaics (OPVs). By integrating this compound into donor-acceptor blends, scientists aim to improve charge transport efficiency and open pathways toward more sustainable energy solutions. Such interdisciplinary applications underscore the importance of foundational chemical building blocks like CAS No. 2375652-85-8.
The development of novel methodologies for characterizing 4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde has further propelled its adoption in research settings. Techniques such as time-resolved spectroscopy and computational modeling allow for an in-depth understanding of its electronic structure and reactivity. These insights are critical for optimizing its performance in various applications and ensuring reproducibility across different experimental conditions.
Looking ahead, the future of this compound lies in expanding its utility through interdisciplinary collaborations. By combining expertise from chemistry, biology, and engineering, researchers can unlock new possibilities ranging from smart materials to precision medicine. The modular nature of CAS No. 2375652-85-8 ensures that it remains at the forefront of innovation as synthetic capabilities continue to evolve.
2375652-85-8 (4,4'-(3,8-Bis((4-aminophenyl)ethynyl)pyrene-1,6-diyl)dibenzaldehyde) 関連製品
- 325970-25-0([(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid)
- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 1250606-63-3(4-(3,5-dimethylphenyl)butan-2-ol)
- 1257664-95-1(4-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran)
- 1515235-60-5(tert-butyl N-(isoquinolin-8-yl)carbamate)
- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)
- 2227681-49-2(methyl 4-(1R)-2-amino-1-hydroxyethylbenzoate)
- 2172547-94-1(3-(2-hydroxycyclobutyl)phenol)
- 683264-30-4(N-4-(4-fluorophenyl)-1,3-thiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)
